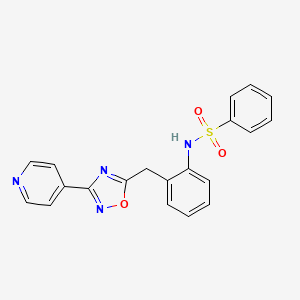
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell growth and proliferation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially inhibiting their activity and affecting cellular processes.
Result of Action
If the compound acts similarly to related compounds, it could potentially inhibit the activity of tyrosine kinases, leading to a decrease in cell growth and proliferation .
生物活性
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.44 g/mol
The structural components include a pyridine ring, an oxadiazole moiety, and a benzenesulfonamide group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have been shown to selectively inhibit certain carbonic anhydrases (CAs) associated with cancer proliferation.
Case Study Findings
-
Inhibition of Carbonic Anhydrases :
- A study evaluated the inhibitory effects of several 1,2,4-oxadiazole derivatives on human carbonic anhydrases (hCA I, II, IX, XII). The most active compounds demonstrated IC50 values in the picomolar range against hCA IX (89 pM) and hCA II (0.75 nM), indicating strong potential as therapeutic agents in cancer treatment .
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies assessed the cytotoxic effects of these compounds on various cancer cell lines including PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). Compounds showed significant cytotoxicity with IC50 values as low as 0.65 µM for MCF-7 cells (breast cancer), suggesting their effectiveness in targeting cancer cells while sparing non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound has demonstrated promising activity against various bacterial strains.
Research Findings
- Broad Spectrum Antimicrobial Activity :
- Antitubercular Activity :
Summary Table of Biological Activities
特性
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-28(26,17-7-2-1-3-8-17)24-18-9-5-4-6-16(18)14-19-22-20(23-27-19)15-10-12-21-13-11-15/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFUNKQYKOXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














